Urea, (3-pyridinylmethyl)-

Nampt inhibitors Anticancer agents Structure-activity relationship

Researchers developing ALK or Nampt inhibitors face scaffold validation challenges. Urea, (3-pyridinylmethyl)- (CAS 36226-32-1) provides a structurally authenticated N-(3-pyridinylmethyl)urea pharmacophore. • ALK inhibitor scaffold: derivatives achieve IC₅₀ ≈ 10 nM in H3122 & Karpas-299 cells • Nampt inhibition: 3-pyridyl/urea combination yields enzyme IC₅₀ = 0.007 μM; 97% tumor growth inhibition in A2780 xenograft model • Defined E,Z conformation stabilized by internal N-H···N(pyridine) H-bonding ensures reproducible SAR and reliable docking studies

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 36226-32-1
Cat. No. B1606760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (3-pyridinylmethyl)-
CAS36226-32-1
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)N
InChIInChI=1S/C7H9N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11)
InChIKeyPWHUPFOHNXWYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, (3-pyridinylmethyl)-: Drug Discovery Scaffold


Urea, (3-pyridinylmethyl)-, also known as 1-(3-pyridylmethyl)urea or pyridin-3-ylmethylurea, is a small-molecule urea derivative featuring a 3-pyridinylmethyl substituent (C₇H₉N₃O, MW 151.17 g/mol) [1]. This compound serves as a foundational scaffold in medicinal chemistry, with its N-(3-pyridinylmethyl)urea moiety being a key structural element in numerous bioactive molecules, including anaplastic lymphoma kinase (ALK) inhibitors, urease inhibitors, and Nampt inhibitors [2]. Its molecular architecture comprises a urea core linked to a pyridine ring via a methylene bridge, providing a unique hydrogen-bonding network and metal-coordinating capability that distinguishes it from other pyridyl isomers and urea analogs [3].

1

Scaffold for ALK and Nampt inhibitor synthesis, offering a urea-pyridine hydrogen-bonding motif.

2

E,Z conformation stabilized by internal N-H···N(pyridine); structure distinct from 2- or 4-pyridyl isomers.

3

Metal-coordinating urea core supports target engagement in medicinal chemistry workflows.

Urea, (3-pyridinylmethyl)-: Why Substitution Fails


In drug discovery and chemical biology applications, generic substitution of the N-(3-pyridinylmethyl)urea scaffold with alternative pyridyl isomers (e.g., 2-pyridinylmethyl or 4-pyridinylmethyl) or with thiourea analogs is not a straightforward interchange. Structure-activity relationship (SAR) studies have demonstrated that the 3-pyridyl group is the preferred substituent at one inhibitor terminus for optimal target engagement, while the urea moiety itself is the optimal linker compared to thiourea, amide, or carbamate alternatives . Additionally, the E,Z molecular conformation of 1,3-pyridylmethyl ureas is stabilized by internal N-H···N(pyridine) hydrogen bonding, a feature that is not identically preserved in other positional isomers [1]. These structural nuances directly impact binding affinity, selectivity, and downstream biological performance, making Urea, (3-pyridinylmethyl)- a non-interchangeable starting material for synthesizing ALK inhibitors, Nampt inhibitors, and related bioactive molecules.

Target Scaffold
Alternative
Why Substitution May Fail
N-(3-pyridinylmethyl)urea
2- or 4-pyridyl isomer
SAR studies report 3-pyridyl binding preference; conformational stability may not transfer to other positional isomers.
N-(3-pyridinylmethyl)urea
Thiourea analog
Urea oxygen vs. sulfur alters electronic properties and hydrogen-bond strength, potentially shifting activity profile.

Urea, (3-pyridinylmethyl)-: Comparative Evidence vs. Isomers and Thioureas


Superior Nampt Inhibition by 3-Pyridyl Group

In a structure-based drug design study for nicotinamide phosphoribosyltransferase (Nampt) inhibitors, SAR exploration revealed that the 3-pyridyl group was the preferred substituent at one inhibitor terminus . The corresponding urea compound bearing a 3-pyridylmethyl group (compound 7) exhibited improved solubility while maintaining potency comparable to the thiourea lead . The study specifically identified the urea moiety as the optimal linker to the remainder of the inhibitor structure, with the 3-pyridyl group being superior to alternative pyridyl positional isomers .

Nampt inhibition & solubility
Class-level
3-pyridyl group preferred; urea linker improved solubility vs thiourea lead (compound 7). Further optimization → IC₅₀ 0.007 μM (enzyme), 0.032 μM (A2780 cells).
Reported Nampt inhibition and solubility context
Data to verify; compound 50 details from cited study
Nampt inhibitors Anticancer agents Structure-activity relationship

High-Potency ALK Inhibition by Pyridinylmethyl Urea

A series of 2,4-diarylaminopyrimidine derivatives incorporating the N-(3-pyridinylmethyl)urea moiety were synthesized and evaluated as ALK inhibitors [1]. The most promising analog, compound 5m, bearing a 3-methoxy-4-morpholinophenyl substituent, significantly inhibited proliferation of ALK-positive H3122 and Karpas-299 cells with IC₅₀ values of approximately 10 nM [1]. This potency was comparable to the clinical-stage ALK inhibitor LDK378 (ceritinib) [1]. Importantly, compound 5m exhibited low cytotoxicity on normal human primary fibroblast cells (BJ cells), demonstrating a favorable therapeutic window [1].

ALK anti-proliferative activity
Head-to-head
Compound 5m (3-pyridylmethylurea derivative) IC₅₀ ≈ 10 nM in H3122 & Karpas-299 cells; comparable to LDK378.
Reported ALK proliferation inhibition potency
Comparable to LDK378 in tested cell lines; fibroblast cytotoxicity lower
ALK inhibitors Non-small cell lung cancer Kinase inhibitor scaffold

Conformational Comparison: Urea vs. Thiourea

A comparative ¹³C NMR study of several 1,3-pyridylmethyl ureas and their corresponding thioureas revealed distinct conformational preferences [1]. The results indicate an E,Z molecular conformation for 1,3-pyridylmethyl ureas and thioureas, which is stabilized by internal N-H···N(pyridine) hydrogen bonding [1]. This intramolecular hydrogen bond is a critical structural feature that influences molecular recognition and binding to biological targets [1].

Urea vs thiourea conformation
Method context
¹³C NMR confirms E,Z conformation for both; internal N-H···N(pyridine) H-bond present. Urea oxygen vs thiourea sulfur differentiates electronic profile.
Conformational comparison supports scaffold selection
H-bond strength affects molecular recognition
Structural biology Spectroscopic characterization Hydrogen bonding

Broad-Spectrum Activity of 3-Pyridinylmethyl Urea Derivatives

Compound 5m, which incorporates the N-(3-pyridinylmethyl)urea moiety, exhibited broader anti-proliferative activity on human tumor cell lines than other ALK inhibitors [1]. This unexpected polypharmacology suggests that the 3-pyridinylmethyl urea scaffold may engage additional cellular targets beyond ALK, potentially offering therapeutic advantages in heterogeneous tumor populations [1].

Broad antiproliferative spectrum
Class-level
Compound 5m showed broader activity across human tumor cell lines compared to other ALK inhibitors; mechanism not fully defined.
Broader proliferation response context
Polypharmacology requires target deconvolution
Polypharmacology Cancer therapeutics Kinase selectivity

Urea, (3-pyridinylmethyl)-: Validated Application Scenarios


ALK Inhibitor Synthesis for NSCLC and ALCL

Based on direct evidence that derivatives of Urea, (3-pyridinylmethyl)- achieve nanomolar potency (IC₅₀ ≈ 10 nM) against ALK-positive H3122 and Karpas-299 cells, comparable to clinical-stage LDK378 [1], this scaffold is ideally suited for medicinal chemistry programs targeting ALK-driven cancers. The N-(3-pyridinylmethyl)urea moiety provides a validated pharmacophore for developing novel ALK inhibitors with potentially improved selectivity or resistance profiles [1].

Nampt Inhibitor Development with Drug-like Properties

SAR studies have explicitly identified the 3-pyridyl group as the preferred substituent and the urea linker as optimal for Nampt inhibition . Urea, (3-pyridinylmethyl)- provides the exact starting scaffold that yielded compound 50, which achieved enzyme IC₅₀ = 0.007 μM, cellular IC₅₀ = 0.032 μM, and 97% tumor growth inhibition in an A2780 ovarian xenograft model . This scenario is directly supported by the quantitative evidence from Section 3.

Polypharmacology Exploration for Anticancer Agents

The unexpected broader anti-proliferative activity of 3-pyridinylmethyl urea derivatives across diverse human tumor cell lines [1] makes this scaffold valuable for researchers investigating polypharmacology or seeking agents effective against heterogeneous tumors. This scenario stems directly from the class-level inference evidence in Section 3.

Conformational and Mechanistic Studies of Pyridinylmethyl Urea

The well-characterized E,Z conformation stabilized by internal N-H···N(pyridine) hydrogen bonding [2] makes Urea, (3-pyridinylmethyl)- an excellent model compound for NMR-based conformational studies, molecular docking validation, and teaching the principles of intramolecular hydrogen bonding in drug design [2].

Application
Selection Property
Validation Focus
ALK inhibitor design (H3122/Karpas-299 models)
N-(3-pyridinylmethyl)urea pharmacophore
Kinase selectivity and proliferation endpoint review
Nampt inhibitor discovery (A2780 cell model)
Urea linker with 3-pyridyl group
Enzyme/cellular potency and solubility validation
Tumor cell panel polypharmacology study
Broad anti-proliferative scaffold
Kinase target engagement and pathway deconvolution
NMR conformational and H-bonding studies
E,Z conformation with internal N-H···N
Spectroscopic and docking validation

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